molecular formula C6H13NO B14893718 2-(1-Amino-2-methyl-cyclopropyl)ethanol

2-(1-Amino-2-methyl-cyclopropyl)ethanol

Cat. No.: B14893718
M. Wt: 115.17 g/mol
InChI Key: PGKGNMGFSCIFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2-methyl-cyclopropyl)ethanol is an organic compound that features a cyclopropyl ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methyl-cyclopropyl)ethanol can be achieved through several methods. One common approach involves the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis to yield 2-amino-2-methyl-1-propanol, which can be further processed to obtain this compound .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The use of readily available and cost-effective starting materials, along with efficient reaction conditions, makes the production of this compound feasible on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methyl-cyclopropyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(1-Amino-2-methyl-cyclopropyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methyl-cyclopropyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1-propanol
  • Cyclopropylamine
  • 2-Methylcyclopropanol

Uniqueness

2-(1-Amino-2-methyl-cyclopropyl)ethanol is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(1-amino-2-methylcyclopropyl)ethanol

InChI

InChI=1S/C6H13NO/c1-5-4-6(5,7)2-3-8/h5,8H,2-4,7H2,1H3

InChI Key

PGKGNMGFSCIFHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.